molecular formula C7H15Br2N B1342163 1-(3-Bromopropyl)pyrrolidine hydrobromide CAS No. 88806-08-0

1-(3-Bromopropyl)pyrrolidine hydrobromide

Cat. No.: B1342163
CAS No.: 88806-08-0
M. Wt: 273.01 g/mol
InChI Key: ZJKZPSKBJRBROE-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)pyrrolidine hydrobromide is a chemical compound with the molecular formula C7H15Br2N. It is a brominated derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is commonly used in organic synthesis and has applications in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)pyrrolidine hydrobromide can be synthesized through the reaction of pyrrolidine with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures. The resulting product is then purified by recrystallization or column chromatography .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors and automated purification systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromopropyl)pyrrolidine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(3-Bromopropyl)pyrrolidine hydrobromide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)pyrrolidine hydrobromide involves its ability to act as an alkylating agent. The bromine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This property makes it useful in studying enzyme mechanisms and developing new drugs .

Comparison with Similar Compounds

  • 1-(2-Bromoethyl)pyrrolidine hydrobromide
  • 1-(4-Bromobutyl)pyrrolidine hydrobromide
  • 1-(3-Chloropropyl)pyrrolidine hydrochloride

Comparison: 1-(3-Bromopropyl)pyrrolidine hydrobromide is unique due to its specific bromine substitution pattern, which imparts distinct reactivity and properties compared to its analogs. For example, 1-(2-Bromoethyl)pyrrolidine hydrobromide has a shorter alkyl chain, affecting its steric and electronic properties, while 1-(4-Bromobutyl)pyrrolidine hydrobromide has a longer chain, influencing its solubility and reactivity .

Biological Activity

1-(3-Bromopropyl)pyrrolidine hydrobromide is a brominated derivative of pyrrolidine, characterized by the molecular formula C7_7H15_{15}Br2_2N and a molecular weight of 273.01 g/mol. This compound has garnered attention in various fields, particularly in organic synthesis and medicinal chemistry, due to its unique structural features that may confer biological activity.

The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The presence of a bromine atom enhances its reactivity, making it suitable for further chemical modifications. The synthesis typically involves the reaction of pyrrolidine with 1,3-dibromopropane in the presence of a base like potassium carbonate, conducted under organic solvents at elevated temperatures.

Potential Therapeutic Applications

Research has indicated that pyrrolidine derivatives can possess diverse biological activities including:

  • Antimicrobial Activity : Some pyrrolidine derivatives have shown effectiveness against bacterial strains such as Acinetobacter baumannii and Aeromonas hydrophila. For instance, certain thiohydantoin-pyrrolidine derivatives demonstrated significant antimicrobial properties with MIC values lower than traditional antibiotics .
  • Anticancer Properties : Studies have reported that pyrrolidine-based compounds exhibit cytotoxic effects against various cancer cell lines. For example, copper complexes of pyrrolidine derivatives showed potent anticancer activity against lung and colon cancer cell lines, outperforming cisplatin in some cases .
  • Cholinesterase Inhibition : Pyrrolidine derivatives have also been investigated for their potential as cholinesterase inhibitors, which are relevant in treating conditions like Alzheimer's disease. Certain compounds have shown promising IC50_{50} values indicating strong inhibition .

Structure-Activity Relationship (SAR)

The biological activity of pyrrolidine derivatives is often influenced by their structural characteristics. The following table summarizes the similarity indices of structurally related compounds:

Compound NameSimilarity Index
1-(2-Bromoethyl)pyrrolidine hydrobromide0.81
1-(4-Bromobutyl)pyrrolidine hydrobromide0.81
3-Bromopyrrolidine hydrobromide0.73
4-Bromo-N-methylbutan-1-amine hydrobromide0.73
4-Bromopiperidine hydrobromide0.72

This table indicates that while there are several analogs with similar structures, the specific bromine substitution pattern of this compound may influence its unique reactivity and biological profile.

Currently, there is no well-documented mechanism of action specifically for this compound. However, its potential applications in drug discovery suggest that it may interact with various biological targets depending on the modifications made to the core structure. The ability to modify this compound through substitution reactions enhances its utility in developing new therapeutics.

Case Studies

Recent literature highlights several case studies involving pyrrolidine derivatives:

  • Antimicrobial Study : A study demonstrated that certain thiohydantoin-pyrrolidine derivatives exhibited four times higher activity against A. baumannii compared to standard antibiotics like ampicillin .
  • Anticancer Research : Research on copper complexes containing pyrrolidine rings revealed significant anticancer activity against multiple cancer cell lines, suggesting a promising avenue for further investigation into their therapeutic potential .

Properties

IUPAC Name

1-(3-bromopropyl)pyrrolidine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14BrN.BrH/c8-4-3-7-9-5-1-2-6-9;/h1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJKZPSKBJRBROE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80602864
Record name 1-(3-Bromopropyl)pyrrolidine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88806-08-0
Record name 1-(3-Bromopropyl)pyrrolidine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-bromopropyl)pyrrolidine hydrobromide
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Synthesis routes and methods

Procedure details

1.833 g of 3-pyrrolidin-1-ylpropan-1-ol was dissolved in 8.4 ml of 5.1 M hydrogen bromide/acetic acid solution, and stirred overnight at 100° C. The solvent was evaporated away, the resulting residue was suspended in ethyl acetate, and the formed solid was taken out through filtration, washed with ethyl acetate and dried under reduced pressure. The above process was repeated three times to obtain 2.92 g of the entitled compound as a white solid.
Quantity
1.833 g
Type
reactant
Reaction Step One
Quantity
8.4 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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